2-[(Tributylstannyl)methoxy]ethanol
Description
Properties
IUPAC Name |
2-(tributylstannylmethoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;4H,1-3H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUVPNTZEGDIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Purification and Isolation Techniques for Organotin Compounds
The removal of organotin residues and by-products from reaction mixtures is a critical challenge due to their toxicity and the often-similar physical properties to the desired product. sdlookchem.com Standard methods like simple aqueous extraction are frequently insufficient for the water-insoluble tributyltin compounds. orgsyn.orggoogle.com Consequently, a range of advanced purification and isolation techniques have been developed.
Applications of 2 Tributylstannyl Methoxy Ethanol in Advanced Organic Synthesis
Role as a Potential Hydroxymethyl Anion Equivalent or Related Building Block
A critical examination of the scientific literature reveals no specific studies demonstrating the application of 2-[(Tributylstannyl)methoxy]ethanol as a hydroxymethyl anion equivalent.
However, to provide context, the closely related compound, tributyl[(methoxymethoxy)methyl]stannane , has been successfully employed for this purpose. orgsyn.org The synthetic utility of this analog involves its transmetalation with butyllithium (B86547) to generate an α-alkoxymethyllithium reagent. This reagent readily adds to carbonyl compounds, and subsequent hydrolysis of the methoxymethyl (MOM) ether protecting group furnishes the desired primary alcohols. orgsyn.org This established reactivity of a similar organostannane suggests a plausible, yet unconfirmed, potential for this compound to act in a similar capacity, where the methoxyethanol moiety would be unveiled after the key carbon-carbon bond formation.
Application in Carbonyl Addition Reactions
There is a notable absence of published research specifically detailing the use of This compound in carbonyl addition reactions. Theoretically, the tributylstannyl moiety could be transmetalated to a more nucleophilic organolithium or organocuprate species, which could then engage in additions to aldehydes and ketones. This would install the -(CH2OCH2CH2OH) fragment onto the carbonyl carbon. The viability and efficiency of such a transformation remain speculative without direct experimental evidence.
Utility in Cross-Coupling Reactions (e.g., Stille Coupling and Variants)
No specific examples of This compound being utilized as a coupling partner in Stille cross-coupling reactions or its variants have been reported in the reviewed literature. The Stille reaction is a powerful palladium-catalyzed method for creating carbon-carbon bonds between an organostannane and an organic electrophile. While the tributylstannyl group is the key functional handle for this transformation, the specific application of the entire this compound molecule in this context remains undocumented.
Strategies for Protective Group Chemistry Utilizing the Methoxyethanol Moiety
While 2-methoxyethanol is a well-known organic solvent, there is no specific information available regarding the strategic use of the methoxyethanol group within the This compound molecule as a protecting group for other functionalities. wikipedia.org The stability and cleavage conditions of such a protecting group derived from this specific organostannane have not been investigated or reported.
Enabling Reagent in Complex Molecular Architecture Construction
Consistent with the lack of foundational reactivity data, there are no published accounts of This compound serving as a key enabling reagent in the total synthesis of complex natural products or the construction of other intricate molecular architectures. Its potential in this area is intrinsically linked to the development and understanding of its fundamental reactivity patterns, which are not yet established in the chemical literature.
Catalytic and Polymerization Research Involving Tributylstannyl Compounds
Evaluation of 2-[(Tributylstannyl)methoxy]ethanol as a Catalyst or Co-catalyst
There is a lack of specific studies evaluating this compound as a catalyst or co-catalyst. However, the catalytic activity of organotin compounds, in general, is well-established, particularly in reactions involving hydroxyl groups. gelest.com Organotin compounds, including alkoxides, are known to catalyze urethane (B1682113) formation, esterification, and transesterification reactions. gelest.comwikipedia.org
The mechanism of catalysis often involves the organotin compound acting as a Lewis acid or through the formation of a tin alkoxide intermediate. lupinepublishers.com In the context of polyurethane production, organotin catalysts facilitate the reaction between isocyanates and alcohols. lupinepublishers.com Two primary mechanisms are proposed: one involving the direct insertion of the isocyanate into a Sn-O bond of a tin alkoxide, and another where the organotin compound functions as a Lewis acid, activating the alcohol. lupinepublishers.com Given its structure, which includes a tributylstannyl group and a hydroxyl group, this compound could potentially exhibit catalytic activity in similar reactions. The presence of the hydroxyl group could allow it to participate in exchange reactions to form reactive tin alkoxide intermediates. gelest.com
Utilization of Tributylstannyl Derivatives in Polymerization Processes
Tributylstannyl derivatives are versatile compounds in the field of polymer chemistry, functioning as initiators, chain transfer agents, and catalysts for the synthesis of a variety of polymers.
Organotin Compounds as Polymerization Initiators and Chain Transfer Agents
Organotin compounds, including those with structures analogous to tributylstannyl ethers, can initiate polymerization reactions. For instance, tin(II) alkoxides, generated in situ from tin(II) precursors and alcohols, are effective catalysts for the ring-opening polymerization (ROP) of lactides to produce polylactide (PLLA). acs.org This process is central to the industrial production of this biodegradable polymer. acs.org
The mechanism of organotin-initiated polymerization often involves the coordination of the monomer to the tin center, followed by insertion into a tin-alkoxide or other reactive bond. The reactivity and effectiveness of the initiator can be tuned by the nature of the organic groups attached to the tin atom.
While less common than their role as initiators, certain organotin compounds can also act as chain transfer agents in radical polymerization processes. This function allows for the control of polymer molecular weight and architecture.
Synthesis of Functional Polymers via Organotin-Mediated Polymerization
Organotin-mediated polymerization is a valuable tool for the synthesis of functional polymers. These catalysts can be used to produce a range of materials, including polyesters and polyurethanes. wikipedia.orgrjpbcs.comafirm-group.com For example, diorganotin carboxylates like dibutyltin (B87310) dilaurate are widely used as catalysts for polyurethane formation and the vulcanization of silicones. wikipedia.org
The synthesis of functional polymers can also be achieved through post-polymerization modification, where a polymer with reactive handles is first synthesized and then modified in a subsequent step. ucsf.edu Organotin catalysts can be employed in the initial polymerization to create the precursor polymer.
A notable application is in switchable polymerization catalysis, where a single tin(II) catalyst can be used to polymerize a mixture of monomers, such as epoxides, anhydrides, and lactones, in a one-pot process. acs.org This allows for the creation of complex polymer architectures, such as block copolymers, which can be used to toughen materials like PLLA. acs.org
Table 1: Examples of Organotin Catalysts in Polymerization
| Catalyst/Initiator System | Monomers | Polymer Product | Application |
| Tin(II) alkoxides | L-lactide | Polylactide (PLLA) | Biodegradable plastics |
| Dibutyltin dilaurate | Diisocyanates, Diols | Polyurethane | Foams, coatings, elastomers |
| Dibutyltin dilaurate | Silicones | Vulcanized silicones | Sealants, elastomers |
| Tin(II) alkoxide | Propylene oxide, Maleic anhydride, L-lactide | Poly(ester-ran-ether)-block-PLLA | Toughened PLLA |
| Dibutyltin oxide | Methyl methacrylate | Poly(methyl methacrylate) | Transparent plastics |
Interplay with Other Catalytic Systems in Organic Transformations
Organotin compounds can be used in conjunction with other catalytic systems to achieve specific outcomes in organic synthesis. Their Lewis acidic nature allows them to interact with and activate various functional groups, complementing the activity of other catalysts. lupinepublishers.comlupinepublishers.com
For instance, in multicomponent polymerizations, a copper(I) iodide and triethylamine (B128534) catalytic system has been used with reactants including a diyne, N-sulfonyl azide, and water/ethanol to produce functional polymers. rsc.org While not directly involving an organotin catalyst, this highlights the potential for combining different catalytic species to achieve complex transformations.
In the context of producing biofuel additives, mixed oxide catalysts based on MgO-Al2O3 have been studied for the catalytic conversion of ethanol. mdpi.com The addition of a metal promoter like palladium can enhance the activity of these systems. mdpi.com While a direct link to organotin catalysis is not established here, it demonstrates the principle of using co-catalysts or promoters to improve catalytic performance.
The ability of organotin halides to form complexes with electron donors like amines and alcohols further underscores their potential for interaction with other components in a reaction mixture. gelest.com This property could be exploited in dual catalytic systems where the organotin compound acts as a Lewis acid to activate one substrate while another catalyst facilitates a different transformation.
Advanced Spectroscopic and Analytical Characterization for Organotin Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Organotin Compound Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organotin compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and tin (¹¹⁹Sn) atoms within the 2-[(Tributylstannyl)methoxy]ethanol molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms. For this compound, distinct signals are expected for the tributyl group and the methoxyethanol moiety. The protons on the butyl chains attached to the tin atom typically appear in the upfield region (δ 0.8-1.6 ppm). The spectrum would show a characteristic triplet for the terminal methyl (CH₃) group and overlapping multiplets for the three methylene (B1212753) (CH₂) groups. The protons of the methoxyethanol fragment would be found further downfield due to the influence of the electronegative oxygen atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. In this compound, separate signals are anticipated for each of the four unique carbon atoms in the tributyl group and the three distinct carbons in the methoxyethanol portion. The chemical shifts of the butyl carbons are characteristic for tributyltin compounds, while the methoxyethanol carbons would be shifted downfield.
¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly powerful for organotin compounds as it directly probes the tin nucleus. The chemical shift (δ) of the ¹¹⁹Sn signal is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. For a tetracoordinate tin atom, as expected in this compound, the chemical shift provides key information about the electronic environment around the metal center.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~0.9 | Triplet | Sn-(CH₂CH₂CH₂CH₃ )₃ |
| ¹H | ~1.3-1.6 | Multiplets | Sn-(CH₂CH₂CH₂ CH₃)₃ |
| ¹H | ~3.4 | Singlet | O-CH₃ |
| ¹H | ~3.6-3.8 | Multiplets | -O-CH₂CH₂ -OH |
| ¹³C | ~13.7 | Sn-(CH₂CH₂CH₂CH₃ )₃ | |
| ¹³C | ~27-29 | Sn-(CH₂CH₂CH₂ CH₃)₃ | |
| ¹³C | ~59.0 | O-CH₃ | |
| ¹³C | ~61.7, ~72.5 | -O-CH₂CH₂ -OH | |
| ¹¹⁹Sn | +50 to -20 | Singlet | (n -Bu)₃Sn - |
| Note: The exact chemical shifts are predictive and can vary based on solvent and experimental conditions. |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands. The presence of the butyl groups is confirmed by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. spectroscopyonline.com The broad absorption band typically seen around 3400 cm⁻¹ would indicate the O-H stretching of the terminal alcohol group. The C-O stretching vibrations from the ether and alcohol functionalities would appear in the fingerprint region, between 1050 and 1150 cm⁻¹. wikipedia.orguni-saarland.de Key vibrations also include those involving the tin atom, specifically the Sn-C and Sn-O stretches, which are expected at lower frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 (broad) | Alcohol (-OH) |
| C-H Stretch (aliphatic) | 2850 - 2960 | Butyl & Methoxyethanol groups |
| C-O Stretch | 1050 - 1150 | Ether & Alcohol |
| Sn-C Stretch | 500 - 600 | Tributyltin |
| Sn-O Stretch | 450 - 550 | Stannyl-ether |
| Note: These are general ranges and can be influenced by the molecular environment. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. acdlabs.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed to observe the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight of 366.14 g/mol (for the most abundant tin isotope, ¹²⁰Sn).
Under harder ionization conditions like Electron Ionization (EI), a characteristic fragmentation pattern for tributyltin compounds would be observed. analchemres.org This pattern is dominated by the sequential loss of butyl radicals (C₄H₉•, mass 57). The resulting major fragment ions would include:
[Sn(C₄H₉)₂(OCH₂OCH₂CH₂OH)]⁺
[Sn(C₄H₉)(OCH₂OCH₂CH₂OH)]⁺
[Sn(OCH₂OCH₂CH₂OH)]⁺
This stepwise loss of alkyl groups is a diagnostic feature in the mass spectra of organotin compounds. analchemres.orgpjoes.com
Chromatographic Techniques (GC, GPC) for Purity Assessment and Molecular Weight Distribution
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For organotin compounds, gas and gel permeation chromatography are particularly relevant.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility of many organotin compounds, a derivatization step is often required to convert them into more volatile species suitable for GC analysis. nih.govmdpi.com For assessing the purity of a this compound sample, a high-temperature capillary column would be used. The presence of a single, sharp peak would indicate a high degree of purity, while multiple peaks might suggest the presence of impurities or degradation products, such as dibutyltin (B87310) or monobutyltin (B1198712) species. ysi.comacs.org Detection is often achieved using a flame ionization detector (FID) or, for higher sensitivity and selectivity, a mass spectrometer (GC-MS) or a pulsed flame photometric detector (PFPD). ysi.com
Gel Permeation Chromatography (GPC): GPC, a type of size-exclusion chromatography, separates molecules based on their size in solution. While typically used for polymers, GPC can be employed to assess the purity of monomeric compounds like this compound by separating it from any higher molecular weight oligomers or polymeric impurities that might have formed during synthesis or storage.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.
Currently, there is no published crystal structure for this compound in the crystallographic databases. However, if a suitable single crystal could be grown, XRD analysis would reveal the precise geometry around the tin atom, confirming its coordination number and the conformation of the butyl and methoxyethanol substituents. It would also provide insight into how the molecules pack in the crystal lattice, revealing any intermolecular hydrogen bonds involving the terminal hydroxyl group or other weak interactions. Such analyses are crucial for understanding the structure-property relationships in organotin compounds.
Elemental Analysis and Other Complementary Techniques
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, oxygen, and tin) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula, C₁₅H₃₄O₂Sn. A close match between the experimental and theoretical values serves as a crucial confirmation of the compound's elemental composition and purity.
Theoretical Elemental Composition of C₁₅H₃₄O₂Sn:
| Element | Symbol | Atomic Mass | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 49.34 |
| Hydrogen | H | 1.008 | 9.38 |
| Oxygen | O | 15.999 | 8.76 |
Other complementary techniques could include thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to determine melting point and other thermal transitions.
Future Research on this compound: Charting a Course for Innovation
The organotin compound this compound, while a known chemical entity, represents a significant area of untapped potential in chemical research. Current literature provides a foundational understanding of its synthesis and basic reactivity. However, a forward-looking perspective reveals numerous avenues for future investigation that could unlock novel applications and a deeper understanding of its chemical behavior. This article explores the prospective research directions for this compound, focusing on sustainable synthesis, new reactivity patterns, advanced materials science, computational modeling, and the integration of modern high-throughput and artificial intelligence techniques.
Q & A
Basic: What are the optimal synthetic routes for 2-[(Tributylstannyl)methoxy]ethanol, and how can purity be ensured?
Answer:
The synthesis involves reacting sodium hydride (NaH) with ethylene glycol in a THF/DMSO solvent system at 0°C, followed by dropwise addition of tributyl(iodomethyl)stannane. The reaction proceeds at 55°C for 18 hours, yielding 70% product after purification via flash column chromatography (hexanes/EtOAc, 10:1 v/v) . Key considerations:
- Reagent Ratios : Use a 1:1.2 molar ratio of tributyl(iodomethyl)stannane to NaH.
- Purification : Column chromatography effectively removes unreacted tin reagents, which are common impurities.
- Characterization : Confirm purity via ¹H NMR (e.g., δ 3.76 ppm, J(¹¹⁷/¹¹⁹Sn-¹H) = 7.3 Hz for the stannyl-methylene group) .
Advanced: How can this compound be functionalized for bioconjugation or polymer synthesis?
Answer:
The compound serves as a versatile intermediate for further derivatization:
- Methanesulfonate Formation : React with methanesulfonyl chloride (MsCl) in ether with triethylamine to yield the mesylate derivative, enabling nucleophilic substitution (e.g., azide introduction via NaN₃ in DMF at 80°C) .
- Applications : The azide-functionalized product (M4) is used in Staudinger ligation or click chemistry for bioconjugation, such as fluorescent labeling of proteins .
- Polymer Synthesis : Ethylene glycol-based polymers can be synthesized via iterative etherification, leveraging the stannyl group’s reactivity in cross-coupling reactions .
Safety: What precautions are critical when handling tributylstannyl compounds in research?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile organotin compounds, which are toxic .
- Storage : Maintain under inert atmosphere (argon/nitrogen) to prevent oxidation; hygroscopicity necessitates desiccants .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential reproductive toxicity (observed in structurally similar glycol ethers) .
- Waste Disposal : Collect organotin waste separately for specialized treatment to prevent environmental contamination .
Characterization: Which spectroscopic methods confirm the structure of this compound?
Answer:
- ¹H NMR : Key signals include:
- 119Sn NMR : Expected δ ~30–50 ppm for tributyltin ethers.
- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (M⁺ calcd. for C₁₃H₃₀O₂Sn: 364.12 g/mol) .
Application: How is this compound utilized in automated organic synthesis platforms?
Answer:
In automated synthesis, this compound acts as a stannyl transfer reagent for:
- Modular Assembly : Its mesylate derivative (M3) facilitates iterative coupling in oligomer synthesis (e.g., polyethylene glycol analogs) .
- DNA Detection : Ethylene glycol-based polymers derived from this compound enhance DNA sensor hydrophilicity, improving detection sensitivity .
- Cross-Coupling Reactions : The tributylstannyl group participates in Stille couplings to form carbon-carbon bonds in complex molecule synthesis .
Data Contradictions: How should researchers address discrepancies in reported thermodynamic properties of similar glycol ethers?
Answer:
- Source Evaluation : Prioritize data from NIST Standard Reference Database 69, which provides validated thermochemical values (e.g., ΔfH°liquid for 2-methoxyethanol = -434.6 kJ/mol) .
- Experimental Replication : Compare vapor pressure or heat capacity measurements using calibrated instruments (e.g., DSC for Cp,liquid).
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model molecular stability and reconcile experimental vs. theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
